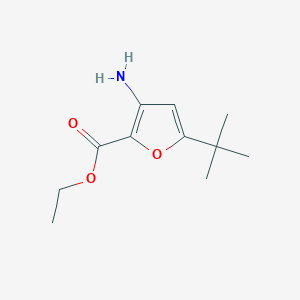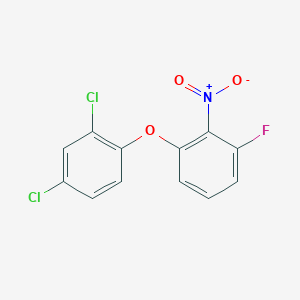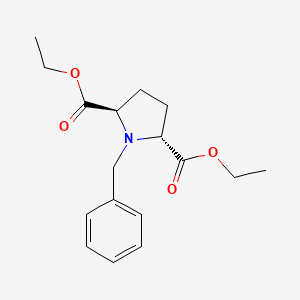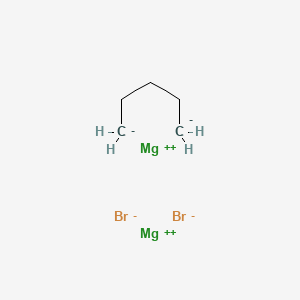
dimagnesium;pentane;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimagnesium;pentane;dibromide, also known as pentamethylenebis(magnesium bromide), is an organomagnesium compound with the molecular formula C5H10Br2Mg2. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found in a solution with tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimagnesium;pentane;dibromide can be synthesized through the reaction of magnesium metal with 1,5-dibromopentane in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+Br-(CH2)5-Br→Br-Mg-(CH2)5-Mg-Br
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where magnesium turnings are reacted with 1,5-dibromopentane in THF. The reaction mixture is stirred and heated to facilitate the formation of the Grignard reagent. The product is then purified through distillation or crystallization to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dimagnesium;pentane;dibromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic molecules.
Coupling Reactions: It participates in coupling reactions to form larger carbon chains.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent
Propriétés
Formule moléculaire |
C5H10Br2Mg2 |
|---|---|
Poids moléculaire |
278.55 g/mol |
Nom IUPAC |
dimagnesium;pentane;dibromide |
InChI |
InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2 |
Clé InChI |
BHNGKNROBJWJDN-UHFFFAOYSA-L |
SMILES canonique |
[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-7,8-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyridazin-4(6H)-one](/img/structure/B8740558.png)
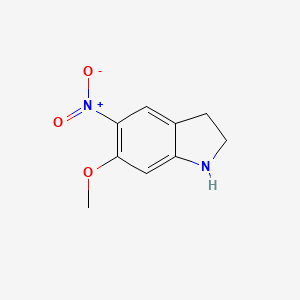
![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B8740588.png)
![6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8740592.png)
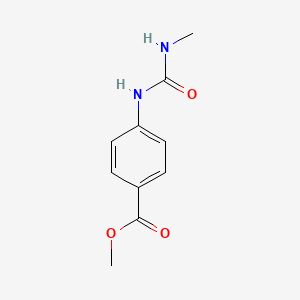
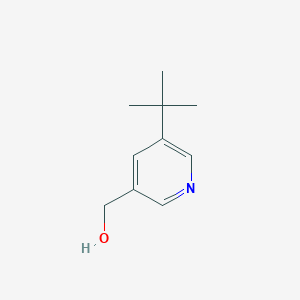
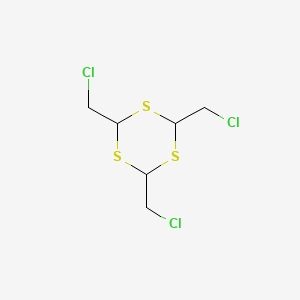
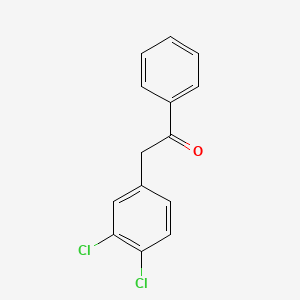
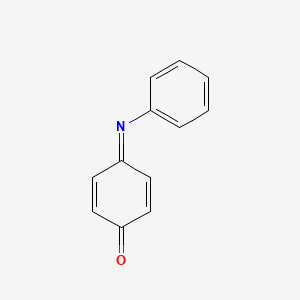
![Methyl [(4-hydroxybut-2-yn-1-yl)oxy]acetate](/img/structure/B8740624.png)
